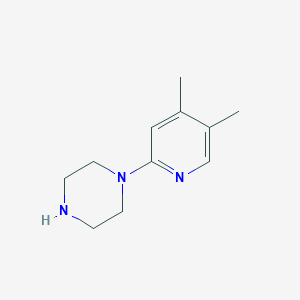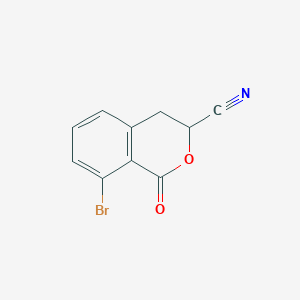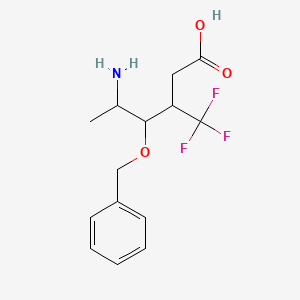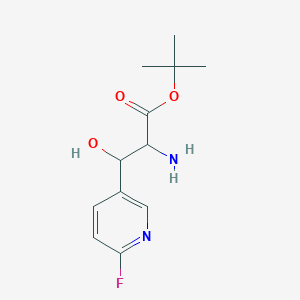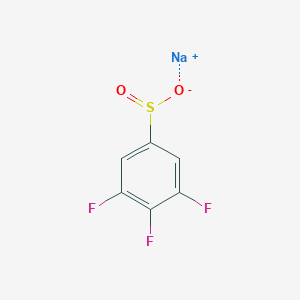
Sodium 3,4,5-trifluorobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,4,5-trifluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₂F₃NaO₂S and a molecular weight of 218.13 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of trifluoromethyl groups on the benzene ring .
Métodos De Preparación
The synthesis of Sodium 3,4,5-trifluorobenzene-1-sulfinate typically involves the sulfonation of 3,4,5-trifluorobenzene. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Análisis De Reacciones Químicas
Sodium 3,4,5-trifluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The trifluoromethyl groups on the benzene ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 3,4,5-trifluorobenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 3,4,5-trifluorobenzene-1-sulfinate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Sodium 3,4,5-trifluorobenzene-1-sulfinate can be compared with other sulfonate compounds such as:
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
The presence of trifluoromethyl groups in this compound makes it more reactive and provides unique chemical properties compared to these similar compounds .
Propiedades
Número CAS |
1517471-54-3 |
|---|---|
Fórmula molecular |
C6H2F3NaO2S |
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
sodium;3,4,5-trifluorobenzenesulfinate |
InChI |
InChI=1S/C6H3F3O2S.Na/c7-4-1-3(12(10)11)2-5(8)6(4)9;/h1-2H,(H,10,11);/q;+1/p-1 |
Clave InChI |
WNRHKPLSLOQEJC-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)
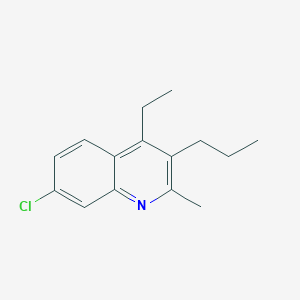
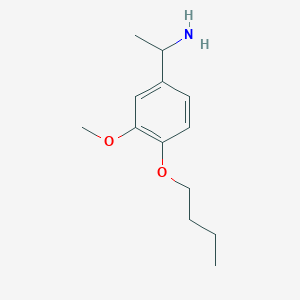
amine](/img/structure/B13200288.png)
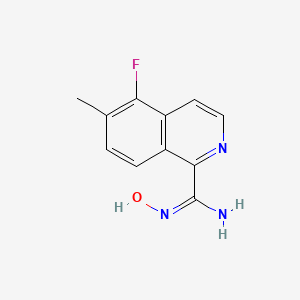
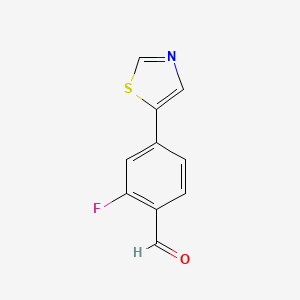
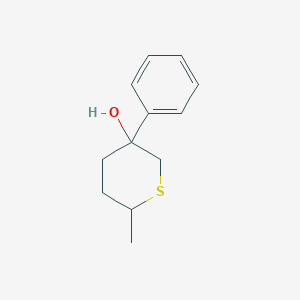
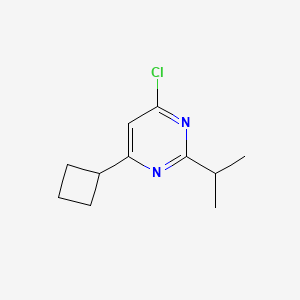
![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)
